molecular formula C16H18Se B14434740 Selenide, bis(4-methylbenzyl)- CAS No. 76698-72-1

Selenide, bis(4-methylbenzyl)-

Cat. No.: B14434740
CAS No.: 76698-72-1
M. Wt: 289.3 g/mol
InChI Key: LBZYOLMZQHUANF-UHFFFAOYSA-N
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Description

Selenide, bis(4-methylbenzyl)-: is an organoselenium compound with the molecular formula C16H18Se It is characterized by the presence of selenium bonded to two 4-methylbenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of selenide, bis(4-methylbenzyl)- typically involves the reaction of 4-methylbenzyl halides with elemental selenium in the presence of a reducing agent. One common method is the reaction of 4-methylbenzyl bromide with selenium and a reducing agent like sodium borohydride (NaBH4) in a suitable solvent such as tetrahydrofuran (THF) under reflux conditions . The reaction proceeds as follows:

2C8H9Br+Se+2NaBH4C16H18Se+2NaBr+2BH32 \text{C}_8\text{H}_9\text{Br} + \text{Se} + 2 \text{NaBH}_4 \rightarrow \text{C}_{16}\text{H}_{18}\text{Se} + 2 \text{NaBr} + 2 \text{BH}_3 2C8​H9​Br+Se+2NaBH4​→C16​H18​Se+2NaBr+2BH3​

Industrial Production Methods: Industrial production of selenide, bis(4-methylbenzyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: Selenide, bis(4-methylbenzyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of selenoxides back to selenides can be achieved using reducing agents like sodium borohydride (NaBH4).

    Substitution: The benzylic positions in the compound can undergo nucleophilic substitution reactions, where the selenium atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4

    Substitution: Nucleophiles such as thiols, amines, or halides

Major Products Formed:

    Oxidation: Selenoxides, selenones

    Reduction: Regeneration of selenide

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Chemistry: Selenide, bis(4-methylbenzyl)- is used as a precursor in the synthesis of other organoselenium compounds

Biology and Medicine: Organoselenium compounds, including selenide, bis(4-methylbenzyl)-, have shown promise in biological and medicinal applications. They exhibit antioxidant, anticancer, and antiviral properties. Research has focused on their potential use in cancer therapy, where they may act as chemopreventive agents .

Industry: In the industrial sector, selenide, bis(4-methylbenzyl)- is used in the production of materials with specific electronic and optical properties. It is also explored for its potential use in photovoltaic cells and other advanced materials.

Mechanism of Action

The mechanism of action of selenide, bis(4-methylbenzyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can modulate redox balance by acting as an antioxidant. It interacts with cellular proteins and enzymes, influencing signaling pathways related to oxidative stress and inflammation . The compound’s ability to generate reactive oxygen species (ROS) and its subsequent detoxification is a key aspect of its biological activity.

Comparison with Similar Compounds

  • Diphenyl selenide
  • Bis(4-methoxybenzyl) selenide
  • Selenocyanates
  • Selenoureas

Comparison: Selenide, bis(4-methylbenzyl)- is unique due to the presence of 4-methylbenzyl groups, which impart specific chemical and physical properties. Compared to diphenyl selenide, it has different reactivity and stability profiles. The presence of methyl groups can influence its solubility and interaction with other molecules. Selenocyanates and selenoureas, on the other hand, have different functional groups and exhibit distinct chemical behaviors.

Conclusion

Selenide, bis(4-methylbenzyl)- is a versatile organoselenium compound with significant potential in various scientific and industrial applications. Its unique chemical properties, coupled with its ability to undergo diverse reactions, make it a valuable compound for research and development in chemistry, biology, medicine, and industry.

Properties

CAS No.

76698-72-1

Molecular Formula

C16H18Se

Molecular Weight

289.3 g/mol

IUPAC Name

1-methyl-4-[(4-methylphenyl)methylselanylmethyl]benzene

InChI

InChI=1S/C16H18Se/c1-13-3-7-15(8-4-13)11-17-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3

InChI Key

LBZYOLMZQHUANF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C[Se]CC2=CC=C(C=C2)C

Origin of Product

United States

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